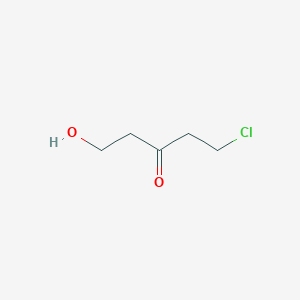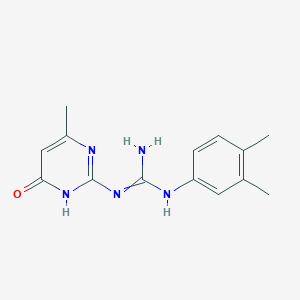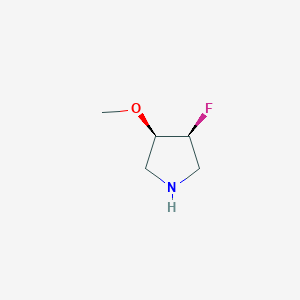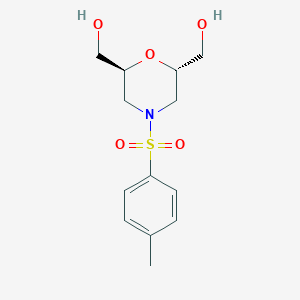
Methyl 4-chloro-5-methyl-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-5-methyl-2-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid, characterized by the presence of a methyl ester group, a chlorine atom, a nitro group, and a methyl group attached to the benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-5-methyl-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 4-chloro-5-methylbenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification through recrystallization or distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-5-methyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 4-chloro-5-methyl-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-5-methyl-2-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-5-methyl-2-nitrobenzoate is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-5-methyl-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine and ester groups also contribute to the compound’s reactivity and binding affinity to various targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-chloro-5-methyl-4-nitrobenzoate
- Methyl 5-chloro-2-nitrobenzoate
- Methyl 4-chloro-2-nitrobenzoate
Uniqueness
Methyl 4-chloro-5-methyl-2-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and applications. The presence of both a chlorine atom and a nitro group on the benzene ring provides distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H8ClNO4 |
|---|---|
Peso molecular |
229.62 g/mol |
Nombre IUPAC |
methyl 4-chloro-5-methyl-2-nitrobenzoate |
InChI |
InChI=1S/C9H8ClNO4/c1-5-3-6(9(12)15-2)8(11(13)14)4-7(5)10/h3-4H,1-2H3 |
Clave InChI |
KPVQYWXUALPWNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



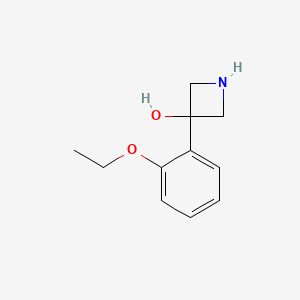
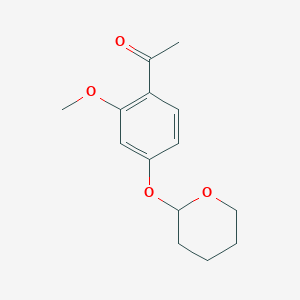
![N-[5-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11763506.png)
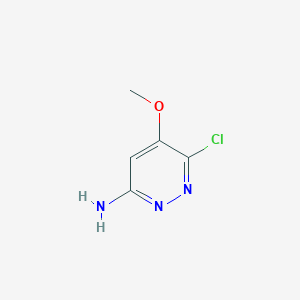
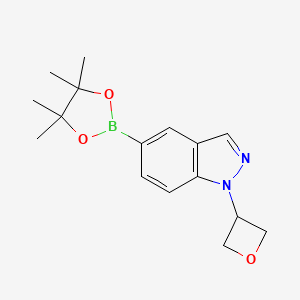
![{Bis[(potassiooxy)sulfonyl]amino}oxidanyl](/img/structure/B11763522.png)
![2-(4-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763532.png)

![5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11763541.png)
